Cytotoxicity vs. Stachydrine in 4T1 Cells
In a direct comparative study, Antitumor agent-115 (SS-12) exhibited a dramatic improvement in in vitro cytotoxicity against 4T1 murine breast cancer cells compared to its parent compound, stachydrine (SS-0). The IC50 range for SS-12 was 0.34–24.14 μM, while SS-0 required concentrations of 38.97–147.19 mM to achieve a similar effect [1]. This represents an enhancement factor of over 4,000-fold at the most sensitive end of the concentration range.
| Evidence Dimension | In vitro cytotoxicity (IC50) against 4T1 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.34 μM – 24.14 μM |
| Comparator Or Baseline | Stachydrine (SS-0): IC50 = 38.97 mM – 147.19 mM |
| Quantified Difference | Potency increase of >4,000-fold (e.g., 0.34 μM vs. 38,970 μM) |
| Conditions | 4T1 murine breast cancer cell line; in vitro cytotoxicity assay |
Why This Matters
This quantitative differentiation justifies the selection of SS-12 over stachydrine for any cell-based breast cancer study where meaningful biological effects at pharmacologically relevant concentrations are required.
- [1] Zeng, H., Xu, D., et al. Synthesis, characterization and anti-breast cancer activities of stachydrine derivatives. European Journal of Medicinal Chemistry, 2023, 258, 115598. View Source
